molecular formula C18H18N4O2S B11998729 2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B11998729
M. Wt: 354.4 g/mol
InChI Key: DDURSZSLRSHXPX-YBFXNURJSA-N
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Description

2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a triazole ring, a phenol group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Phenol Group: The phenol group is introduced via electrophilic aromatic substitution, where the triazole ring acts as a nucleophile.

    Introduction of the Ethoxy Group: The ethoxy group can be added through an etherification reaction, often using ethyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Alkyl halides and strong bases like sodium hydride are typically employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole compounds.

    Substitution: Various alkyl or aryl ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

Medically, this compound is investigated for its potential anti-inflammatory and anticancer properties. The presence of the triazole ring and phenol group suggests it could interact with key enzymes and receptors involved in these diseases.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues, while the phenol group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 2-ethoxy-6-((E)-{[3-mercapto-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Uniqueness

Compared to similar compounds, 2-ethoxy-6-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. Additionally, the specific substitution pattern on the triazole ring can affect its binding affinity and specificity towards biological targets.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-3-24-15-6-4-5-14(16(15)23)11-19-22-17(20-21-18(22)25)13-9-7-12(2)8-10-13/h4-11,23H,3H2,1-2H3,(H,21,25)/b19-11+

InChI Key

DDURSZSLRSHXPX-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C

Origin of Product

United States

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